molecular formula C15H12N2 B8533123 4-(1-Indolinyl)benzonitrile

4-(1-Indolinyl)benzonitrile

Cat. No. B8533123
M. Wt: 220.27 g/mol
InChI Key: SALSLLJXWRBVAS-UHFFFAOYSA-N
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Patent
US04532333

Procedure details

4.94 g (0.206 mole) 99% NaH was added in one portion to a solution of 21.6 ml (0.188 mole) indoline in 85 ml sieve dried dimethylsulfoxide (DMSO) at room temperature. The resulting slurry was permitted to stir at room temperature for 2 hours and then cooled in an ice bath. A solution of 25 g (0.206 moles) 2-fluorobenzonitrile in 35 ml DMSO was added dropwise. At the end of the addition, the ice bath was removed and the mixture was permitted to stir at room temperature overnight (about 16 hours). The product was poured onto 300 ml of ice and extracted with CHCl3 (300 ml). The organic phase was thrice washed with water (500 ml portions), brine (500 ml), dried (Na2SO4) and concentrated to give 39.9 g (96.4%) of crude material. Two recrystallizations from isopropyl ether afforded 4-(1-indolinyl)benzonitrile, m.p. 88.5°-89.5° C.
Name
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.F[C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[C:15]#[N:16]>CS(C)=O>[N:3]1([C:19]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:20]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
21.6 mL
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
85 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight (about 16 hours)
Duration
16 h
ADDITION
Type
ADDITION
Details
The product was poured onto 300 ml of ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (300 ml)
WASH
Type
WASH
Details
washed with water (500 ml portions), brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 39.9 g (96.4%) of crude material
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCC2=CC=CC=C12)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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